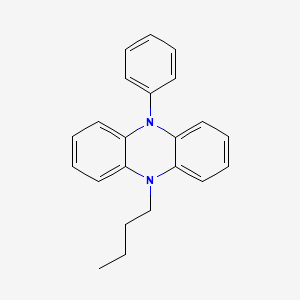
5-Butyl-10-phenyl-5,10-dihydrophenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-10-phenyl-5,10-dihydrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the field of organic electronics and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-10-phenyl-5,10-dihydrophenazine typically involves the reaction of phenazine derivatives with butyl and phenyl substituents. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the coupling of dihydrophenazine with butyl and phenyl halides in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
5-Butyl-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-5,10-diyl derivatives, while substitution reactions can introduce various functional groups into the phenazine core .
科学研究应用
5-Butyl-10-phenyl-5,10-dihydrophenazine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties.
Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
作用机制
The mechanism of action of 5-Butyl-10-phenyl-5,10-dihydrophenazine involves its ability to participate in electron transfer processes. The compound’s structure allows it to act as both an electron donor and acceptor, making it suitable for applications in organic electronics and catalysis. In OLEDs, the compound’s TADF properties enable efficient light emission by harvesting both singlet and triplet excitons . In catalysis, it facilitates various redox reactions through its redox-active phenazine core .
相似化合物的比较
Similar Compounds
5-Phenyl-5,10-dihydrophenazine: Similar in structure but lacks the butyl group.
5,10-Dihydro-5,10-diphenylphenazine: Contains two phenyl groups instead of one butyl and one phenyl group.
Phenazine-5,10-diyl-dibenzonitrile: A phenazine derivative with benzonitrile groups.
Uniqueness
5-Butyl-10-phenyl-5,10-dihydrophenazine is unique due to its specific combination of butyl and phenyl substituents, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as TADF materials for OLEDs .
属性
CAS 编号 |
261356-21-2 |
|---|---|
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
5-butyl-10-phenylphenazine |
InChI |
InChI=1S/C22H22N2/c1-2-3-17-23-19-13-7-9-15-21(19)24(18-11-5-4-6-12-18)22-16-10-8-14-20(22)23/h4-16H,2-3,17H2,1H3 |
InChI 键 |
XCWUYYASBHNYSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
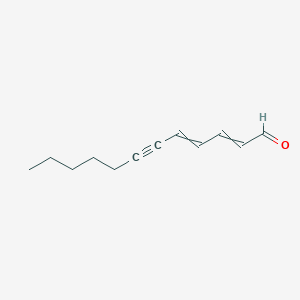
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
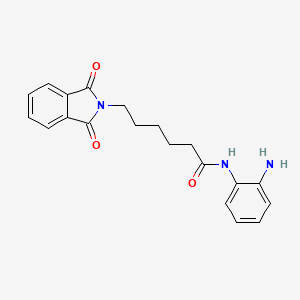
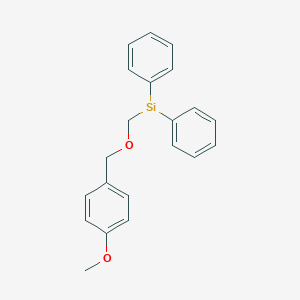
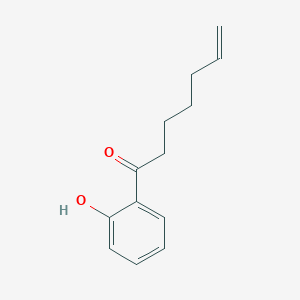
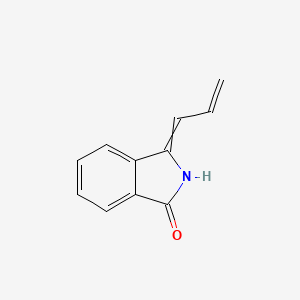

![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)

![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
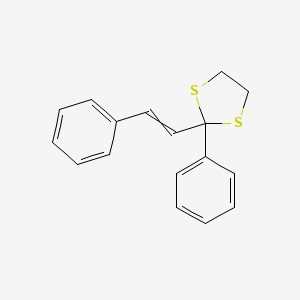
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
